molecular formula C18H13F2N3O3S B3018058 3,4-difluoro-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzamide CAS No. 921585-71-9

3,4-difluoro-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzamide

Cat. No. B3018058
CAS RN: 921585-71-9
M. Wt: 389.38
InChI Key: QLILBOCTGXIADY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-difluoro-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzamide is a chemical compound that has been studied for its potential use in scientific research. This compound is a type of benzamide derivative and has shown promise in various studies due to its unique properties.

Scientific Research Applications

Absorption, Distribution, Metabolism, and Excretion Studies

A study on a related compound, GDC-0449 (vismodegib), which shares a similar sulfonamide functional group, investigated its metabolic fate in rats and dogs. The compound showed extensive metabolism with major pathways involving oxidation and subsequent phase II reactions. This research provides insights into how similar compounds with sulfonamide groups might be metabolized and distributed in biological systems, which is crucial for understanding their pharmacokinetics and potential therapeutic applications (Qin Yue et al., 2011).

Anticancer Activity

Another related study explored the synthesis and cardiac electrophysiological activity of N-substituted imidazolylbenzamides or benzene-sulfonamides. These compounds, similar in structure due to the presence of a sulfonamide group, showed potential as selective class III agents for cardiac applications. This demonstrates the research interest in sulfonamide derivatives for therapeutic use in conditions such as cardiac arrhythmias (T. K. Morgan et al., 1990).

Antimicrobial Applications

Research on the antimicrobial properties of compounds incorporating sulfonamide groups was conducted, showing promising results against various microbial strains. This suggests the potential use of similar compounds in developing antimicrobial coatings or agents, reflecting the broad applicability of such chemical structures in addressing microbial resistance (H. A. El‐Wahab et al., 2015).

Environmental Remediation

A study on the heat-activated persulfate oxidation of perfluorooctanoic acid (PFOA) and related substances highlights the environmental applications of chemical research involving fluorinated compounds. Although not directly related to the compound , it underscores the relevance of such studies in developing strategies for the remediation of persistent organic pollutants in the environment (Saerom Park et al., 2016).

Mechanism of Action

Mode of Action

Without specific knowledge of the compound’s targets, it’s challenging to describe its exact mode of action. Based on its chemical structure, it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces .

Pharmacokinetics

These properties would significantly impact the compound’s bioavailability and pharmacological effects .

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown. These effects would depend on the compound’s targets and mode of action .

properties

IUPAC Name

3,4-difluoro-N-[4-(6-methylsulfonylpyridazin-3-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13F2N3O3S/c1-27(25,26)17-9-8-16(22-23-17)11-2-5-13(6-3-11)21-18(24)12-4-7-14(19)15(20)10-12/h2-10H,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLILBOCTGXIADY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=NN=C(C=C1)C2=CC=C(C=C2)NC(=O)C3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13F2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-difluoro-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzamide

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